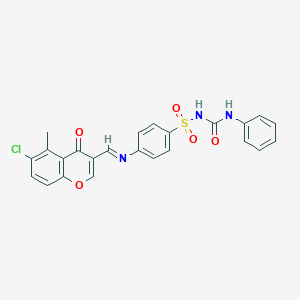
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-
Description
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenyl group, a sulfonyl group, and a phenylurea moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
198649-73-9 |
|---|---|
Molecular Formula |
C24H18ClN3O5S |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30) |
InChI Key |
MJVYTGJQDZJGED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Synonyms |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl intermediate: This involves the reaction of 6-chloro-5-methyl-4-oxochromene with appropriate reagents under controlled conditions.
Condensation reaction: The chromenyl intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonyl derivative.
Final coupling: The sulfonyl derivative is coupled with phenylurea under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chromenyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or chromenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dechlorinated or desulfonated products.
Scientific Research Applications
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- involves interaction with specific molecular targets and pathways. The chromenyl group is known to interact with enzymes and receptors, modulating their activity. The sulfonyl and phenylurea groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-[(4-Oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: Lacks the chloro and methyl groups, resulting in different chemical properties.
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: Similar structure but without the methyl group, affecting its reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


